molecular formula C18H19FN2O B2714648 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide

4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide

Cat. No.: B2714648
M. Wt: 298.4 g/mol
InChI Key: LRSXGTIRCZSFBF-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide such as melting point, boiling point, density, molecular formula, and molecular weight are not explicitly provided in the search results . For detailed properties, it is recommended to refer to specialized databases or chemical suppliers.

Scientific Research Applications

Chemical Synthesis and Modification

4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide, as a compound, participates in complex chemical reactions that are fundamental in synthetic chemistry. The reactivity of such compounds under nucleophilic aromatic substitution conditions is well-documented, providing a pathway for the modification and creation of new compounds. For instance, the reaction of piperidine with nitrobenzenes in benzene can yield substituted piperidinobenzenes, demonstrating the application of similar compounds in synthesizing new chemical entities through addition-elimination mechanisms (Pietra & Vitali, 1972).

Supramolecular Chemistry and Self-Assembly

Compounds related to this compound have been utilized in supramolecular chemistry, particularly in understanding self-assembly processes. Benzene-1,3,5-tricarboxamide derivatives, for instance, serve as supramolecular building blocks due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This highlights the potential of structurally related compounds in nanotechnology and polymer processing applications (Cantekin, de Greef, & Palmans, 2012).

Pharmaceutical Research and Drug Development

The structural features of this compound, such as the piperidine ring and fluorinated aromatic systems, are commonly found in pharmacologically active molecules. Research into similar structures has led to developments in prokinetic agents and the understanding of their mechanisms in gastrointestinal motility disorders. This illustrates the compound's relevance in drug design and the potential for developing new therapeutic agents (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

Environmental and Material Science

The introduction of fluorine atoms into organic compounds, similar to the fluorinated moiety in this compound, significantly impacts the properties of materials. For instance, fluorinated liquid crystals exhibit peculiar properties that are crucial for commercial applications in displays and other electronic devices. The study of fluorinated compounds continues to provide insights into the design of materials with enhanced performance and specific applications (Hird, 2007).

Properties

IUPAC Name

4-fluoro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-15-6-4-14(5-7-15)18(22)20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSXGTIRCZSFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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